molecular formula C18H18N2O2 B14311567 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile CAS No. 116453-90-8

1,4-Dipropoxynaphthalene-2,3-dicarbonitrile

Cat. No.: B14311567
CAS No.: 116453-90-8
M. Wt: 294.3 g/mol
InChI Key: ZVRSLORNZBCISX-UHFFFAOYSA-N
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Description

1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H16N2O2 It is a derivative of naphthalene, characterized by the presence of two propoxy groups at the 1 and 4 positions and two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with propyl alcohol and cyanide sources

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Various alkyl or aryl substituted naphthalene derivatives.

Scientific Research Applications

1,4-Dipropoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its cyano and propoxy groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.

Similar Compounds:

    1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of propoxy groups.

    1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups instead of propoxy groups.

    2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure.

Uniqueness: this compound is unique due to its specific combination of propoxy and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Properties

116453-90-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-dipropoxynaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C18H18N2O2/c1-3-9-21-17-13-7-5-6-8-14(13)18(22-10-4-2)16(12-20)15(17)11-19/h5-8H,3-4,9-10H2,1-2H3

InChI Key

ZVRSLORNZBCISX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C2=CC=CC=C21)OCCC)C#N)C#N

Origin of Product

United States

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